molecular formula C17H13ClN2O4S B5557881 N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide

Cat. No. B5557881
M. Wt: 376.8 g/mol
InChI Key: LALVPVKFXOQPQH-DJKKODMXSA-N
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Description

This compound belongs to a class of chemicals known for their varied pharmacological properties, including potential anticancer activities. Such compounds are often synthesized through modifications of known chemical entities to improve their biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, where a hydrazide component reacts with an aldehyde or ketone to form a Schiff base. This reaction is a cornerstone in synthesizing various sulfonohydrazide derivatives with potential biological activities (Mun et al., 2012).

Molecular Structure Analysis

Crystallographic studies of related compounds reveal that such molecules can exhibit nearly planar structures, facilitating π-π stacking interactions in their solid-state forms. These interactions are crucial for understanding the compound's molecular packing and potential reactivity (Yathirajan et al., 2007).

Chemical Reactions and Properties

These compounds often participate in nucleophilic addition reactions due to the presence of reactive sites within their structures. Such reactivity can be harnessed in the synthesis of more complex derivatives or in understanding their mechanism of action in biological systems (Mahmoud et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are influenced by the molecular structure's planarity and the presence of substituents. These properties are essential for determining the compound's suitability for further pharmaceutical development (Domańska & Letcher, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal in designing synthesis routes and predicting interactions with biological targets. Studies on similar compounds offer insights into the potential reactivity patterns and stability profiles of these molecules (Myers, Zheng, & Movassaghi, 1997).

Scientific Research Applications

Synthesis and Chemical Properties

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide belongs to a class of compounds that have been extensively studied for their synthetic routes and chemical behaviors. Research has shown that similar sulfonyl hydrazones derived from chromones are synthesized through condensation reactions and have been investigated for their potential in various applications, including as reagents in organic synthesis and as intermediates in the preparation of more complex molecules. For instance, the synthesis of sulfonyl hydrazones through the reaction of sulfonohydrazides with formylchromones under specific conditions highlights the versatility and reactivity of these compounds in forming stable, biologically active molecules (S. M. A. Abid et al., 2017).

Antimicrobial and Biological Activities

Several studies have focused on the antimicrobial properties of chromen-derivatives and related compounds. For example, research into coumarinyl Schiff base derivatives synthesized from chromen precursors has demonstrated significant antimicrobial activity against various bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (A. Mishra et al., 2014). This suggests that N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide and similar compounds could have applications in addressing antibiotic resistance and developing new antimicrobial strategies.

Applications in Material Science

Compounds with chromen structures have also been explored for their applications in material science, such as in the development of fluorescent probes for biological applications. For instance, a study on a fluorescent probe with high selectivity towards glutathione and cysteine in living cells utilized a chromen-based compound, indicating the potential use of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide derivatives in bioimaging and diagnostic applications (Mingjie Wei et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-11-2-5-14(6-3-11)25(22,23)20-19-9-12-10-24-16-7-4-13(18)8-15(16)17(12)21/h2-10,20H,1H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVPVKFXOQPQH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide

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